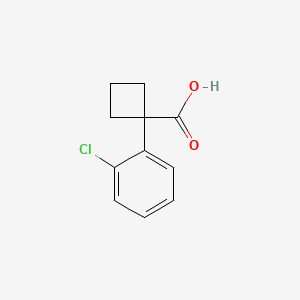![molecular formula C18H24O3Si B599582 [1,1'-Biphenyl]-4-yltriethoxysilane CAS No. 18056-97-8](/img/structure/B599582.png)
[1,1'-Biphenyl]-4-yltriethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-yltriethoxysilane is an organosilicon compound that features a biphenyl group attached to a triethoxysilane moiety. This compound is of significant interest in various fields due to its unique structural properties, which combine the characteristics of both biphenyl and silane groups. The biphenyl group provides aromatic stability and potential for π-π interactions, while the triethoxysilane group offers reactivity towards silanization processes, making it useful in surface modification and material science applications.
Mechanism of Action
Target of Action
The primary target of [1,1’-Biphenyl]-4-yltriethoxysilane is the PD-1/PD-L1 immune checkpoint pathway . This pathway plays a crucial role in the immune system’s ability to distinguish self from non-self, and its dysregulation is implicated in various diseases, including cancer .
Mode of Action
[1,1’-Biphenyl]-4-yltriethoxysilane interacts with its targets by binding to PD-L1 at its PD-1 binding site . This binding is believed to induce PD-L1 dimerization, effectively blocking the PD-L1/PD-1 interaction . This blockade can enhance the immune system’s ability to recognize and destroy cancer cells .
Biochemical Pathways
The compound’s action primarily affects the PD-1/PD-L1 immune checkpoint pathway . By inhibiting this pathway, [1,1’-Biphenyl]-4-yltriethoxysilane can potentially disrupt the immune evasion mechanisms of cancer cells, enhancing the body’s immune response against them .
Pharmacokinetics
Small molecules like [1,1’-biphenyl]-4-yltriethoxysilane generally have good oral bioavailability and high tumor penetration , which can contribute to their bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of [1,1’-Biphenyl]-4-yltriethoxysilane’s action primarily involve the enhancement of the immune response against cancer cells . By blocking the PD-L1/PD-1 interaction, the compound can prevent cancer cells from evading the immune system, potentially leading to their destruction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [1,1’-Biphenyl]-4-yltriethoxysilane. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . Additionally, the compound’s efficacy can be influenced by the physiological environment, including the presence of other molecules and the state of the immune system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yltriethoxysilane typically involves the reaction of 4-bromobiphenyl with triethoxysilane in the presence of a catalyst. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The reaction conditions generally include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-4-yltriethoxysilane may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The biphenyl group can undergo oxidation reactions to form biphenyl quinones.
Reduction: The compound can be reduced to form biphenyl derivatives with varying degrees of hydrogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Biphenyl quinones
Reduction: Hydrogenated biphenyl derivatives
Substitution: Halogenated biphenyl compounds
Scientific Research Applications
[1,1’-Biphenyl]-4-yltriethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and surfaces for biosensor development.
Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Comparison with Similar Compounds
- [1,1’-Biphenyl]-4-ylmethanol
- [1,1’-Biphenyl]-4-ylamine
- [1,1’-Biphenyl]-4-ylboronic acid
Comparison:
- [1,1’-Biphenyl]-4-yltriethoxysilane vs. [1,1’-Biphenyl]-4-ylmethanol: The triethoxysilane group in [1,1’-Biphenyl]-4-yltriethoxysilane provides reactivity towards silanization, whereas the hydroxyl group in [1,1’-Biphenyl]-4-ylmethanol is more suited for esterification and etherification reactions.
- [1,1’-Biphenyl]-4-yltriethoxysilane vs. [1,1’-Biphenyl]-4-ylamine: The amine group in [1,1’-Biphenyl]-4-ylamine allows for nucleophilic substitution and amide formation, while the triethoxysilane group in [1,1’-Biphenyl]-4-yltriethoxysilane is ideal for surface modification.
- [1,1’-Biphenyl]-4-yltriethoxysilane vs. [1,1’-Biphenyl]-4-ylboronic acid: The boronic acid group in [1,1’-Biphenyl]-4-ylboronic acid is useful for Suzuki-Miyaura coupling reactions, whereas the triethoxysilane group in [1,1’-Biphenyl]-4-yltriethoxysilane is advantageous for forming strong bonds with surfaces.
Properties
IUPAC Name |
triethoxy-(4-phenylphenyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3Si/c1-4-19-22(20-5-2,21-6-3)18-14-12-17(13-15-18)16-10-8-7-9-11-16/h7-15H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMISPMRSLVRNRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(C=C1)C2=CC=CC=C2)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70708288 |
Source


|
| Record name | ([1,1'-Biphenyl]-4-yl)(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70708288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18056-97-8 |
Source


|
| Record name | ([1,1'-Biphenyl]-4-yl)(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70708288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does [1,1'-Biphenyl]-4-yltriethoxysilane help determine the chirality of silica nanotubes?
A: this compound serves as a chirality indicator by bonding to the surface of silica nanotubes. The molecule contains a biphenyl group, which can adopt a twisted conformation due to the steric hindrance between the two phenyl rings. When attached to the helical silica nanotube surface, the biphenyl group's twist becomes influenced by the underlying chirality of the silica. This twist can then be detected using circular dichroism (CD) spectroscopy. The CD spectra show distinct signals depending on whether the silica nanotube has a right-handed or left-handed helical structure, thus revealing the surface chirality. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
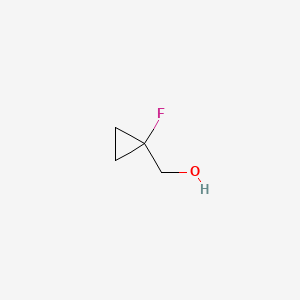
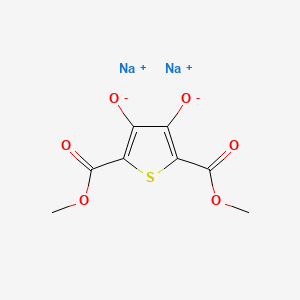

![(1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione](/img/structure/B599505.png)
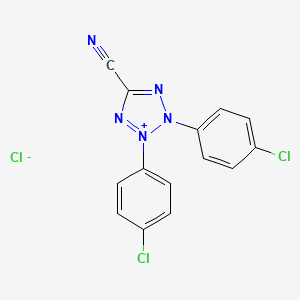
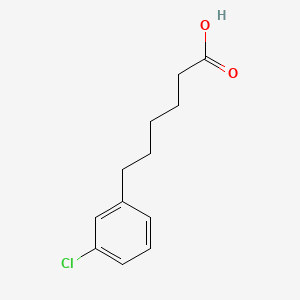
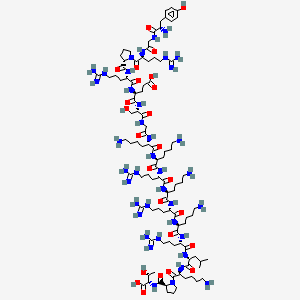

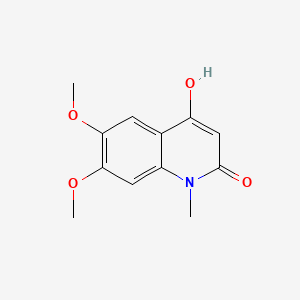
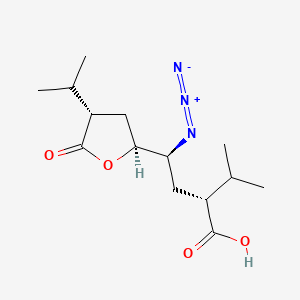
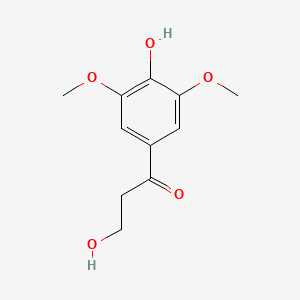
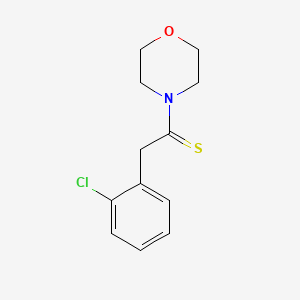
![Tert-butyl (4S)-4-ethyl-4,6-dihydroxy-3,10-dioxo-3,4,8,10-tetrahydro-1H-pyrano[3,4-F]indolizine-7-carboxylate](/img/structure/B599520.png)
